

A Technical Guide to the Physical and Chemical Properties of Palmitoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Palmitoyl chloride*

Cat. No.: *B120768*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical state, appearance, and key chemical properties of **palmitoyl chloride** (Hexadecanoyl chloride), a crucial reagent in organic synthesis, particularly within the pharmaceutical and cosmetic industries. Its high reactivity makes it an effective agent for introducing the 16-carbon palmitoyl chain into various molecules, thereby modifying their lipophilicity and biological activity.

Physical State and Appearance

Palmitoyl chloride is a clear, colorless to light yellow or amber oily liquid at room temperature. [1][2][3][4][5] Its freezing point is near room temperature, ranging from 9 to 13°C.[6][7] It possesses a characteristic strong, pungent, and irritating odor.[1][2][3][8] Upon exposure to air, **palmitoyl chloride** may fume, a result of its reaction with atmospheric moisture to produce steamy fumes of hydrogen chloride gas.[6][9]

Quantitative Physical and Chemical Data

The physical properties of **palmitoyl chloride** are well-documented in chemical literature. The following table summarizes key quantitative data from various sources.

Property	Value	Source(s)
CAS Number	112-67-4	[1]
Molecular Formula	C ₁₆ H ₃₁ ClO	[3]
Molecular Weight	274.87 g/mol	[3]
Melting Point	9 - 13 °C (48.2 - 55.4 °F)	[1] [6] [7] [10]
Boiling Point	88 - 90 °C at 0.2 mmHg~199 °C at 2 mmHg199 - 201 °C at 15 mmHg199 °C at 20 mmHg~323.5 °C at 760 mmHg	[1] [3] [7] [8] [10]
Density	0.906 g/mL at 25 °C0.910 g/mL	[1] [6] [7] [11]
Refractive Index	n ₂₀ /D 1.452n ₂₀ /D 1.4514	[1] [7] [8] [11]
Solubility	Decomposes (reacts violently) in water and ethanol. [4] [6] [9] [12] Soluble in ether, dichloromethane, and other anhydrous organic solvents. [2] [4] [12] Sparingly soluble in chloroform. [1]	[1] [2] [4] [6] [9] [12]
Flash Point	>110 °C (>230 °F)	[1] [11]

Experimental Protocols

The following sections detail standard laboratory methodologies for the synthesis of **palmitoyl chloride** and the determination of its key physical properties.

Palmitoyl chloride is most commonly synthesized by treating palmitic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[\[13\]](#)

Objective: To prepare **palmitoyl chloride** from palmitic acid.

Materials:

- Palmitic acid
- Thionyl chloride (SOCl_2)
- N,N-dimethylformamide (DMF, catalyst)
- Round-bottom flask
- Reflux condenser with a gas outlet/drying tube
- Heating mantle
- Magnetic stirrer and stir bar
- Distillation apparatus for vacuum distillation

Procedure:

- Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, topped with a reflux condenser in a fume hood. The condenser should be fitted with a drying tube (e.g., filled with CaCl_2) to protect the reaction from atmospheric moisture.
- Reagent Addition: To the flask, add palmitic acid (1.0 eq) and a catalytic amount of DMF (e.g., a few drops).[10][12]
- Reaction: Slowly add thionyl chloride (approx. 1.5 to 2.0 eq) to the flask.[10] The reaction is exothermic and will generate gaseous byproducts (SO_2 and HCl).
- Heating: Gently heat the mixture to reflux (approximately 70-80°C) and maintain for 2-3 hours, or until gas evolution ceases.[5][10]
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess, unreacted thionyl chloride by distillation, which may be performed at atmospheric pressure or under reduced pressure.[5][10]
- Purification: The crude **palmitoyl chloride** is then purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.[10] The boiling point will depend on the pressure achieved by the vacuum system (see table above).

Due to its low melting point, this procedure determines the freezing point, which is identical to the melting point for a pure substance.

Objective: To determine the melting point range of **palmitoyl chloride**.

Materials:

- **Palmitoyl chloride** sample
- Capillary tube (one end sealed)
- Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup with mineral oil
- Calibrated thermometer

Procedure:

- Sample Preparation: Cool the liquid **palmitoyl chloride** sample in an ice bath until it solidifies.
- Loading: Crush a small amount of the solidified sample and pack it into the sealed end of a capillary tube to a height of 1-2 mm.[4][11]
- Measurement (Mel-Temp): Place the capillary tube into the heating block of the melting point apparatus.[2]
- Heating: Heat the block rapidly to about 10°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]
- Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2. For a pure compound, this range should be narrow (0.5-1.5°C).[2]

Objective: To measure the boiling point of **palmitoyl chloride** at a specific sub-atmospheric pressure.

Materials:

- Vacuum distillation apparatus (distilling flask, Claisen adapter, condenser, vacuum adapter, receiving flask)
- Calibrated thermometer
- Manometer
- Vacuum source (e.g., vacuum pump) and trap
- Heating mantle and magnetic stirrer
- Boiling chips or a fine capillary for ebullition

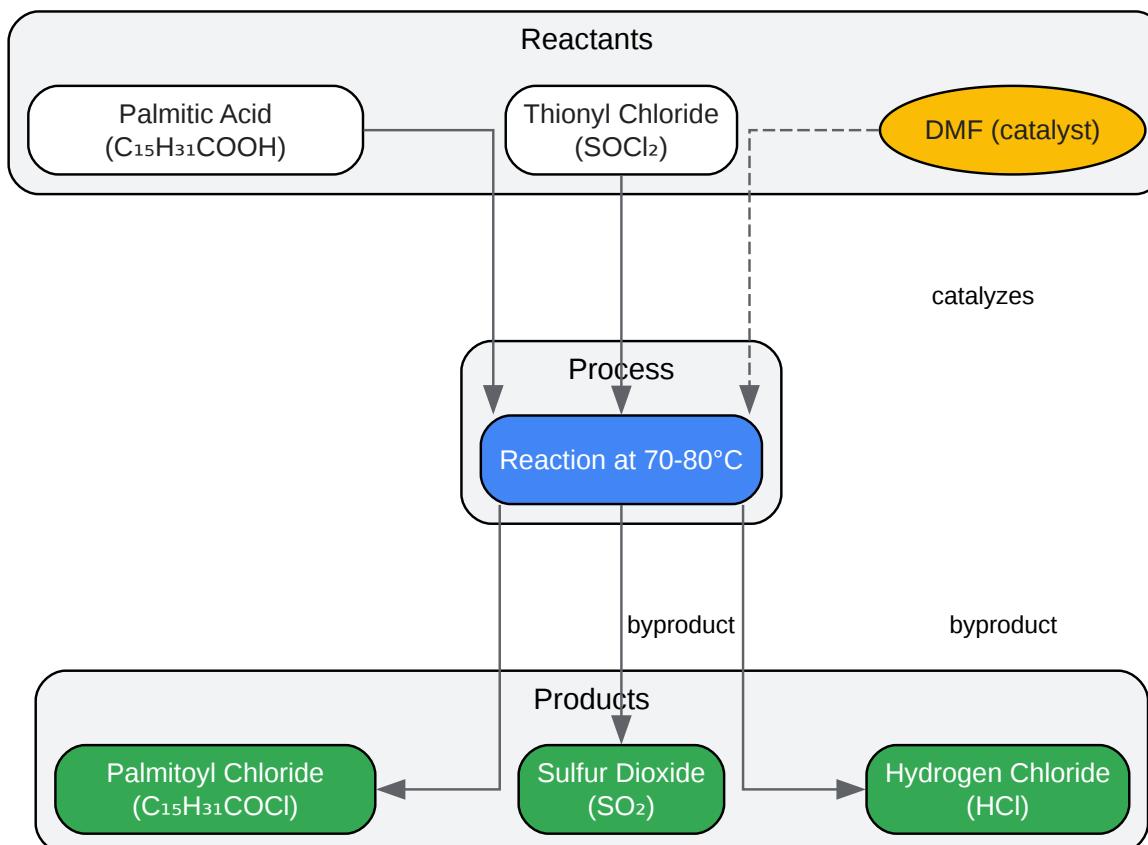
Procedure:

- Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all ground-glass joints are properly greased to prevent leaks.[\[11\]](#) Use a Claisen adapter to prevent bumping of the liquid into the condenser.[\[11\]](#)
- Sample Addition: Place the **palmitoyl chloride** sample (not filling the flask more than two-thirds full) and boiling chips into the distilling flask.
- System Evacuation: Connect the apparatus to the vacuum trap and pump. Turn on the vacuum source and allow the pressure in the system to stabilize. Record the stable pressure from the manometer.[\[10\]](#)[\[11\]](#)
- Heating: Begin gently heating the sample while stirring.
- Observation: Observe the temperature as the liquid begins to boil and a ring of refluxing condensate rises up the apparatus. The boiling point is the temperature at which the thermometer bulb is fully immersed in vapor and the temperature reading is stable while the first drops of distillate are collected in the receiving flask.[\[2\]](#)
- Recording: Record the stable temperature and the corresponding pressure. Note that under vacuum, the boiling temperature may fluctuate more than at atmospheric pressure due to slight pressure changes.[\[11\]](#)

A standard solubility test is not applicable for solvents like water or alcohols, as **palmitoyl chloride** undergoes a rapid chemical reaction. The protocol is thus an observation of reactivity.

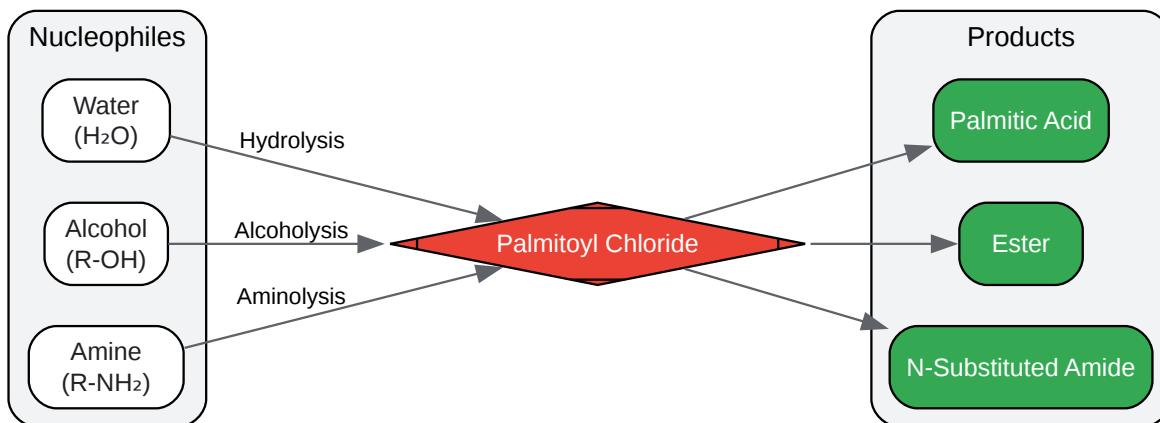
Objective: To qualitatively assess the reactivity of **palmitoyl chloride** with common nucleophilic solvents.

Materials:


- **Palmitoyl chloride**
- Test tubes
- Solvents: Deionized water, Ethanol, Anhydrous diethyl ether
- Safety goggles and gloves (perform in a fume hood)

Procedure:

- Setup: Place three separate test tubes in a rack. Add ~1 mL of each solvent to a respective test tube.
- Reaction with Water: Carefully add a few drops of **palmitoyl chloride** to the test tube containing water. Observe for immediate signs of a vigorous reaction, such as the evolution of steamy fumes (HCl gas), heat generation (exotherm), and the formation of a white, waxy solid (palmitic acid), which is insoluble in water.[6][9][14]
- Reaction with Ethanol: Add a few drops of **palmitoyl chloride** to the test tube with ethanol. Observe for a vigorous reaction, fuming, and heat. The product, ethyl palmitate, is an ester and will be miscible with the excess ethanol.[14]
- Solubility in an Inert Solvent: Add a few drops of **palmitoyl chloride** to the test tube with anhydrous diethyl ether. Observe for miscibility. The **palmitoyl chloride** should dissolve without any signs of a chemical reaction, indicating it is soluble in this inert organic solvent.


Chemical Synthesis and Reactivity Pathways

The utility of **palmitoyl chloride** stems from its highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is central to its role in synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **palmitoyl chloride**.

Palmitoyl chloride undergoes nucleophilic acyl substitution with a variety of nucleophiles. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. This pathway is fundamental to creating esters, amides, and other derivatives.

[Click to download full resolution via product page](#)

Caption: Reactivity pathways of **palmitoyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Purification chem.rochester.edu
- 3. Vacuum distillation - Wikipedia en.wikipedia.org
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. CN101863753B - Preparation method of palmitoyl chloride - Google Patents patents.google.com
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemconnections.org [chemconnections.org]
- 8. Carboxyl Derivative Reactivity www2.chemistry.msu.edu
- 9. chemguide.co.uk [chemguide.co.uk]

- 10. echemi.com [echemi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Palmitoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120768#physical-state-and-appearance-of-palmitoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com